Diarylurea deriv. 15

Description

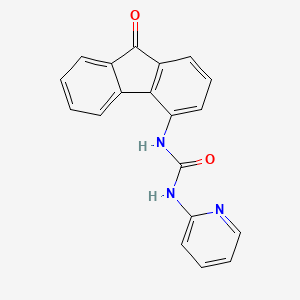

Structure

3D Structure

Properties

Molecular Formula |

C19H13N3O2 |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

1-(9-oxofluoren-4-yl)-3-pyridin-2-ylurea |

InChI |

InChI=1S/C19H13N3O2/c23-18-13-7-2-1-6-12(13)17-14(18)8-5-9-15(17)21-19(24)22-16-10-3-4-11-20-16/h1-11H,(H2,20,21,22,24) |

InChI Key |

XVVDNGPUSVDRAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3NC(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design for Diarylurea Derivatives

De Novo Design and Virtual Library Generation Approaches

Computational, or in silico, methods have become indispensable in modern drug discovery, enabling the rapid exploration of vast chemical spaces to identify novel molecular structures with desired pharmacological properties. nii.ac.jpacs.org De novo design, which translates to "from the beginning," is a powerful computational strategy that builds potential drug candidates from the ground up, guided by the structural information of the biological target. nii.ac.jpnih.gov

Principles of Structure-Based De Novo Design for Ligand Discovery

Structure-based de novo design is a computational approach that constructs novel molecular structures with the potential for high-affinity binding, guided by the three-dimensional (3D) architecture of a biological target, such as an enzyme or receptor. nii.ac.jpnih.gov This method is particularly valuable when designing inhibitors for targets like kinases, where the diarylurea scaffold has proven effective. organic-chemistry.orgmasterorganicchemistry.com The process begins with the high-resolution 3D structure of the target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govcmu.edu

The core principles of this design strategy involve several key stages:

Active Site Analysis: The process starts by defining and analyzing the target's binding site or active site. nii.ac.jp Computational tools are used to map the site's shape, size, and physicochemical properties, identifying key regions for hydrogen bonding, and hydrophobic and electrostatic interactions. nii.ac.jprsc.org This analysis reveals "hot spots" or key interaction points that a potential ligand must satisfy for potent binding. nih.gov

Molecular Construction: Novel molecules are built directly within the constraints of the binding pocket. nii.ac.jp This can be achieved through two primary methods:

Atom-based (or "growing") methods: A single "seed" atom or small fragment is placed in a favorable position within the active site and is progressively grown by adding new atoms or functional groups. nii.ac.jp

Fragment-based (or "linking") methods: Small molecular fragments are individually docked into different sub-pockets of the active site and then connected using appropriate linker fragments to form a complete molecule. nii.ac.jporganic-chemistry.org This approach often leads to molecules with higher synthetic accessibility. nii.ac.jp

Scoring and Optimization: The newly generated structures are evaluated and ranked using scoring functions. nih.gov These functions estimate the binding affinity (free energy of binding) between the designed ligand and the target protein. nii.ac.jp Promising candidates are then subjected to computational optimization to refine their chemical structure and improve predicted potency and drug-like properties. rsc.orgnih.gov

This iterative process of generation and evaluation allows for the exploration of novel chemical scaffolds that are not present in existing compound libraries, offering a path to new intellectual property and potentially more effective therapeutics. nih.govwikipedia.org

Construction and Application of Diarylurea Informer Libraries

In the context of drug discovery and synthetic chemistry, an "informer library" is a curated, standardized set of complex, drug-like molecules used to rigorously evaluate and compare the effectiveness and scope of synthetic methods. researchgate.netnih.gov This approach moves beyond using simple test substrates and instead employs molecules with greater structural complexity and physicochemical properties relevant to actual pharmaceutical compounds, thereby providing a more realistic assessment of a reaction's utility. nih.govresearchgate.net

While the term "diarylurea informer library" may not refer to a formally defined, universal set, the principles are applied through the construction and use of virtual libraries of diarylurea derivatives for computational screening. These virtual libraries are large, computationally generated collections of related compounds that can be screened in silico against a biological target. beilstein-journals.orgarkat-usa.org

The construction and application of these libraries follow a structured workflow:

Scaffold and Building Block Selection: A core diarylurea scaffold is chosen as the foundation. A diverse set of virtual building blocks (various substituted anilines and isocyanates) is then selected to decorate this core, creating a vast library of potential derivatives. researchgate.net

Virtual Library Enumeration: Using computational algorithms, all possible combinations of the selected scaffold and building blocks are generated to create a large virtual library, which can contain thousands to millions of unique diarylurea structures. organic-chemistry.org

Virtual Screening: This library is then computationally screened against the 3D structure of a target protein using molecular docking programs. beilstein-journals.orgrsc.org The screening process predicts the binding mode and affinity for each compound in the library, allowing researchers to prioritize a smaller, more manageable set of the most promising candidates for chemical synthesis and biological testing. beilstein-journals.org

This virtual screening approach, utilizing purpose-built diarylurea libraries, accelerates the identification of lead compounds by efficiently filtering a vast chemical space, ultimately saving significant time and resources compared to high-throughput experimental screening alone. organic-chemistry.orgrsc.org

Advanced Synthetic Strategies for Urea (B33335) Scaffold Formation

The synthesis of the diarylurea core is central to developing this class of compounds. Modern organic synthesis has moved towards more efficient, atom-economical, and environmentally benign methods. For diarylureas, this includes the development of one-pot reactions, novel rearrangements, and catalytic systems that avoid hazardous reagents like phosgene. arkat-usa.orgacs.org

Efficient Sequential One-Pot Reactions for Diarylurea Derivatives

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. organic-chemistry.org Multicomponent reactions (MCRs), a subset of one-pot reactions where three or more reactants combine in a single step, are particularly powerful for rapidly building molecular complexity. beilstein-journals.orgnih.gov

For the synthesis of unsymmetrical diarylureas, a common one-pot strategy involves the in situ generation of an isocyanate from a primary amine, which is then trapped by a second, different amine. acs.org A notable approach utilizes carbon dioxide (CO2) as a safe and green C1 building block. rsc.orgacs.org In a typical sequence:

A primary amine reacts with CO2, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate. acs.org

This intermediate is then dehydrated in situ using a reagent like a Mitsunobu reagent combination to generate the corresponding isocyanate. acs.org

A second amine is added to the reaction mixture, which reacts with the isocyanate to form the final unsymmetrical urea. acs.org

This method avoids the need to handle toxic and moisture-sensitive isocyanates directly and allows for the construction of large libraries of diarylurea derivatives by varying the two amine components. organic-chemistry.orgacs.org

Table 1: Examples of One-Pot Urea Synthesis from Primary Amines, CO₂, and a Second Amine

Click to view table

| Entry | Primary Amine (forms isocyanate) | Second Amine | Yield (%) |

| 1 | Aniline | N-methylbenzylamine | 89 |

| 2 | Aniline | Morpholine | 91 |

| 3 | 4-Methoxyaniline | Benzylamine | 95 |

| 4 | 4-Fluoroaniline | N-methylbenzylamine | 80 |

| 5 | Benzylamine | Aniline | 90 |

| 6 | Benzylamine | 3-Aminopyridine | 66 |

| Data synthesized from representative yields reported in the literature for similar one-pot isocyanate generation and trapping reactions. acs.org |

Amide-Assisted Rearrangement Reactions for Diaryurea Synthesis

Rearrangement reactions provide classic and powerful pathways to isocyanates, the key precursors for ureas. The Curtius and Hofmann rearrangements are foundational methods that transform carboxylic acid derivatives and primary amides, respectively, into primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate. masterorganicchemistry.comallen.inwikipedia.org

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) (derived from a carboxylic acid) to yield an isocyanate and nitrogen gas. wikipedia.orgallen.in The isocyanate can then be trapped with an aryl amine to produce a diarylurea. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org

Hofmann Rearrangement: In this reaction, a primary amide is treated with bromine and a strong base to form an N-bromoamide intermediate. wikipedia.org This intermediate rearranges upon heating to form an isocyanate, which can be subsequently reacted with an amine. masterorganicchemistry.comrsc.org

More recently, novel rearrangement strategies have been developed. For instance, a metal-free, amide-assisted rearrangement of hydroxybenzimidoyl chloride has been established for the efficient synthesis of 1,3-diphenylurea (B7728601) derivatives. mdpi.comnih.gov In this method, it is proposed that an amide additive, such as benzamide, forms a hydrogen bond with the hydroxyl group of the starting material. mdpi.com This interaction activates the N-O bond, facilitating a rearrangement process that ultimately leads to the diarylurea product in good to excellent yields under mild conditions. researchgate.netmdpi.com

Catalytic Approaches (e.g., Oxovanadium(V)-Catalyzed Synthesis of Unsymmetrical Ureas)

Catalytic methods offer a sustainable and efficient alternative to stoichiometric reagents for urea synthesis. A key area of research is the use of transition-metal catalysts to facilitate the reaction of amines with a carbonyl source like carbon monoxide (CO) or carbon dioxide (CO2). nih.govresearchgate.net

A significant advancement is the use of commercially available and easy-to-handle oxovanadium(V) compounds, such as ammonium (B1175870) metavanadate (NH4VO3), as catalysts. nih.govnii.ac.jp These catalysts have been shown to be highly effective in synthesizing both symmetrical and unsymmetrical ureas from amines (or their silylated derivatives) and CO2 under ambient pressure, eliminating the need for high-pressure reactors. nih.govacs.orgnii.ac.jp

The oxovanadium(V)-catalyzed process for unsymmetrical ureas typically involves the reaction of a disilylamine with a second amine under an atmosphere of CO2. nii.ac.jp The use of a disilylamine substrate is advantageous as it prevents the formation of water as a byproduct, which can deactivate the catalyst. nih.gov This catalytic system displays a broad substrate scope and is scalable, making it a practical and environmentally friendly option for diarylurea synthesis. nii.ac.jpacs.org

Table 2: Oxovanadium(V)-Catalyzed Synthesis of Unsymmetrical Ureas

Click to view table

| Entry | Disilylamine | Amine | Catalyst | Yield of Unsymmetrical Urea (%) |

| 1 | N,N-Bis(trimethylsilyl)-2-phenylethanamine | Morpholine | NH₄VO₃ (8 mol%) | 79 |

| 2 | N,N-Bis(trimethylsilyl)-2-phenylethanamine | Piperidine | NH₄VO₃ (8 mol%) | 83 |

| 3 | N,N-Bis(trimethylsilyl)aniline | Morpholine | NH₄VO₃ (8 mol%) | 82 |

| 4 | N,N-Bis(trimethylsilyl)aniline | 4-Fluoroaniline | NH₄VO₃ (8 mol%) | 55 |

| 5 | N,N-Bis(trimethylsilyl)-4-methoxy aniline | Morpholine | NH₄VO₃ (8 mol%) | 88 |

| Data adapted from studies on NH₄VO₃-catalyzed reactions of disilylamines and amines with CO₂. nii.ac.jpacs.org |

Other catalytic systems, such as those based on palladium, have also been developed for the oxidative carbonylation of amines to ureas, further expanding the toolkit available for the synthesis of these important compounds. nih.govelsevierpure.com

Based on a comprehensive search of available scientific literature, there is no specific chemical compound identified as "Diarylurea deriv. 15" for which dedicated research findings on its synthesis, rational chemical modifications, substitution patterns, or linker design are publicly available. This designation is likely specific to a particular research study or publication that is not accessible through general searches.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as requested in the provided outline. To fulfill this request, the specific chemical structure of "this compound" or the source publication in which it is described would be required.

Molecular Recognition and Interaction Profiling of Diarylurea Derivatives

Detailed Analysis of Non-Covalent Interactions in Ligand-Protein Complexes

The interaction of diarylurea derivatives with their biological targets is a complex process governed by a variety of non-covalent forces. While hydrogen bonding has traditionally been emphasized, recent studies indicate that interactions involving π-moieties—such as π–π stacking, CH-π, and cation–π interactions—are equally significant. mdpi.com The combination of these forces dictates the high affinity and specificity of diaryl ureas for their protein targets. researchgate.net Advanced quantum chemical analyses have been employed to quantify the energetic contributions of these diverse interactions, revealing that nonbonded π interactions are central to the molecular recognition of diaryl ureas. researchgate.netohiolink.edu

A defining characteristic of the diarylurea pharmacophore is its capacity for forming specific hydrogen bonds. mdpi.com The urea (B33335) moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen atom that serves as a hydrogen bond acceptor. mdpi.comencyclopedia.pubresearchgate.net This dual donor-acceptor capability allows the urea core to form robust and highly directional interactions, often acting as a crucial anchor that positions the ligand within the protein's binding site. nih.govmdpi.com In studies of diarylurea-protein complexes, the urea moiety is observed to form an average of 2.5 hydrogen bonds. mdpi.com This hydrogen-bonding pattern is a near-perfect arrangement for binding with certain biological acceptors, providing the foundation for the development of numerous therapeutic agents. mdpi.comencyclopedia.pub

Table 1: Hydrogen Bonding Characteristics of the Diarylurea Moiety

| Interacting Group | Role in Hydrogen Bonding | Average Occurrence in Complexes |

| Urea N-H | Donor | High |

| Urea C=O | Acceptor | High |

Beyond classical hydrogen bonding, interactions involving π-systems are fundamentally important for the binding affinity and specificity of diarylurea derivatives. researchgate.netmdpi.com These non-covalent interactions, while individually weaker than covalent bonds, collectively contribute significantly to the stability of the ligand-protein complex. For the specific compound Diarylurea deriv. 15 , its structure, featuring a planar fluorenone system and a pyridinyl ring, is well-suited for these types of interactions. vulcanchem.com

π–π Stacking: This interaction occurs between the aromatic rings of the diarylurea and aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) in the protein binding pocket. In a broad analysis of diarylurea complexes, π–π stacking interactions involving the ligand's aromatic R groups were present in 74.5% of the complexes. mdpi.com The planar fluorenone moiety of This compound provides an ideal surface for such stacking interactions. vulcanchem.com

CH-π Interactions: These are a predominant form of nonbonded π interaction and are critical for molecular recognition. researchgate.net They involve a C-H bond, often from an aliphatic residue, pointing towards the face of an aromatic ring on the ligand.

Cation–π Interactions: These interactions occur between a positively charged protein residue (e.g., Lysine, Arginine) and the electron-rich π-face of an aromatic ring. In complexes with aromatic R groups, cation–π interactions were observed in 38.2% of cases. mdpi.com

XH-π Interactions (NH-π, OH-π): Interactions where N-H or O-H groups act as donors to the π-face of an aromatic ring are also frequently observed. NH-π interactions are particularly common, with an average of 2.8 interactions per complex in diaryl ureas with aromatic R groups. mdpi.com

A comprehensive data-mining study of 158 diarylurea-protein complexes highlighted the prevalence of these interactions. ohiolink.edu

Table 2: Statistical Overview of π-Moiety Interactions in Diarylurea-Protein Complexes

| Interaction Type | Avg. Interactions per Complex (Aromatic R-Groups) | Frequency in Complexes (Aromatic R-Groups) |

| π–π Stacking | 1.4 | 74.5% |

| Cation–π | 0.6 | 38.2% |

| NH-π | 2.8 | 98.0% |

| Data synthesized from a comprehensive analysis of diarylurea-protein complexes. mdpi.com |

The nature of the R-groups attached to the central urea core significantly influences the binding profile of diarylurea derivatives. researchgate.netohiolink.edu Comparative analyses reveal that compounds with aromatic R-groups, such as the fluorenyl and pyridinyl groups in This compound , exhibit a more extensive and robust set of interactions compared to those with non-aromatic R-groups. researchgate.netmdpi.com

Aromatic R-groups play a crucial role by expanding the interaction footprint of the molecule within the protein's binding pocket. researchgate.netmdpi.com They achieve this by introducing a greater number and variety of nonbonded π interactions (π–π stacking, CH-π, etc.) that are either absent or significantly weaker in their non-aromatic counterparts. mdpi.com While non-aromatic derivatives rely more heavily on a smaller number of hydrogen bonds and electrostatic interactions, aromatic derivatives leverage the synergistic effect of both hydrogen bonding and a diverse array of π-interactions to achieve higher binding affinity and specificity. researchgate.netmdpi.com

Table 3: Comparative Analysis of Interaction Profiles

| Interaction Feature | Diarylureas with Aromatic R-Groups | Diarylureas with Non-Aromatic R-Groups |

| Avg. Total Interactions | Significantly higher | Lower |

| Primary Interaction Types | Hydrogen Bonding, π–π Stacking, CH-π, Cation–π | Hydrogen Bonding, Electrostatic Interactions |

| Interaction Footprint | Broader, engaging more residues | More limited and localized |

| Binding Affinity | Generally higher and more robust | Generally lower |

| Based on findings from comparative analyses of diarylurea-protein complexes. researchgate.netmdpi.comohiolink.edu |

Conformational Analysis and Binding Site Dynamics

The conformational flexibility of diarylurea derivatives is a key aspect of their interaction with biological targets. acs.org The relative orientation of the two aryl rings and the planarity of the molecule can significantly impact its ability to fit within a binding site and form optimal intermolecular contacts. acs.org

The planarity of the aryl groups in a diarylurea molecule plays a critical role in mediating intermolecular interactions and influencing the solid-state packing, such as in cocrystallization. acs.org For This compound , the inherent planarity of the fluorenone system is a defining structural feature that contributes to its interaction potential, particularly through hydrophobic and π-stacking interactions. vulcanchem.com Studies on diarylurea co-crystals have shown that the tendency of the two aryl planes to become coplanar is a crucial factor in the stability of the crystal lattice. acs.org This planarization facilitates efficient packing and maximizes favorable intermolecular contacts, including hydrogen bonding and π-system interactions. The conformation of the urea linker itself (e.g., syn-syn or syn-anti) also dictates how the molecule presents its hydrogen-bonding groups and aryl faces for interaction. acs.org

Diarylurea derivatives are well-known as Type II kinase inhibitors, which bind to an inactive conformation of the kinase (the "DFG-out" state). mdpi.comencyclopedia.pub This binding mechanism involves the diarylurea molecule spanning two adjacent pockets: one aryl group typically occupies the ATP adenine-binding region, while the other fits into a nearby hydrophobic pocket that is accessible only in the inactive DFG-out conformation. encyclopedia.pubresearchgate.net

The lipophilic diarylurea moiety is a key structural fragment for this mechanism, enabling binding within the hydrophobic pocket through both hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com In the case of This compound , the pyridinyl group is suited to interact with the hinge region of a kinase's ATP-binding site, while the large, planar, and hydrophobic fluorenone moiety is well-equipped to occupy the adjacent allosteric hydrophobic pocket. mdpi.comvulcanchem.com This dual-pocket occupancy is a hallmark of many potent and selective diarylurea inhibitors, with the central urea linker forming critical hydrogen bonds that bridge the two regions. mdpi.comencyclopedia.pub

Structure Activity Relationship Sar Studies and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis has been instrumental in developing predictive models for the biological activity of diarylurea derivatives. These models mathematically correlate variations in a compound's structure with changes in its observed activity.

Both ligand-based and receptor-based QSAR modeling have been applied to study diarylurea derivatives. nih.govnih.govrimpacts.com In receptor-based approaches, molecular docking is used to understand the binding modes of the compounds within the active site of a target protein, such as the V600E mutated B-RAF kinase. nih.govnih.govresearchgate.net This information on the preferred conformation and key interactions of the ligand with the receptor is then used to inform the QSAR model. nih.gov Ligand-based methods, on the other hand, build models based on the structural properties of a series of compounds without explicit knowledge of the receptor structure. The combination of both approaches provides a comprehensive understanding of the structural requirements for activity. nih.govnih.govrimpacts.com

To capture the complex relationships between structure and activity, both linear and nonlinear predictive models are employed. nih.gov

Multiple Linear Regression (MLR): As a linear method, MLR is used to establish a straightforward equation linking physicochemical descriptors to biological activity. nih.govresearchgate.net

Partial Least Squares-Least Squares Support Vector Machine (PLS-LS-SVM): This represents a nonlinear approach used to handle more complex, non-linear relationships between descriptors and activity. nih.govnih.gov

Comparative studies on diarylurea derivatives have shown that nonlinear models like PLS-LS-SVM often exhibit superior predictive power compared to linear models like MLR. nih.govresearchgate.net The performance of these models is evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²).

| Model | R² | Q² | F-ratio | Comment |

|---|---|---|---|---|

| MLR (Model 1) | 0.905 | 0.8145 | 26.102 | Demonstrates a strong linear correlation for the training set. |

| LS-SVM | >0.905 | >0.8145 | N/A | Verified to have more predictive power than MLR based on external validation. nih.gov |

QSAR studies have successfully identified several key physicochemical descriptors that influence the inhibitory activity of diarylurea derivatives. nih.govnih.govrimpacts.com These descriptors quantify various aspects of the molecule's structure and properties. The selection of these descriptors is a critical step in building a robust QSAR model. nih.gov

Key descriptors identified for diarylurea derivatives include:

Degree of Branching: The branching of the carbon skeleton can affect the molecule's conformation and interactions with the receptor. nih.govresearchgate.net

Aromaticity: The presence and nature of aromatic rings are crucial for establishing key interactions, such as pi-pi stacking, with the receptor. nih.govresearchgate.net

Polarizability: This descriptor relates to how easily the electron cloud of the molecule can be distorted, which influences non-covalent interactions with the biological target. nih.govnih.govresearchgate.net

| Descriptor | Significance in Biological Activity |

|---|---|

| Size | Affects steric fit within the receptor's active site. |

| Degree of Branching | Influences molecular shape and conformational flexibility. |

| Aromaticity | Critical for specific binding interactions like pi-stacking. |

| Polarizability | Impacts the strength of dispersion forces and dipole-induced dipole interactions. |

Structure-Based SAR for "Diarylurea deriv. 15" and Related Analogs

Structure-based SAR studies utilize three-dimensional structural information, often obtained from molecular docking or X-ray crystallography, to understand ligand-receptor interactions at an atomic level.

For diarylurea derivatives, the central N,N'-diarylurea scaffold is a critical moiety for biological activity. nih.govorientjchem.org Molecular docking studies have revealed that this core structure is responsible for forming essential hydrogen bonds within the active site of target kinases. nih.govresearchgate.net Specifically, the urea (B33335) group can act as both a hydrogen bond donor and acceptor, anchoring the molecule in the correct orientation for effective inhibition. The two aryl rings on either side of the urea linkage are positioned to make important hydrophobic and aromatic interactions with receptor residues. nih.gov

The biological activity of diarylurea analogs can be finely tuned by modifying the substituents on the two aryl rings. QSAR and docking studies provide a rational basis for these modifications. For instance, the descriptors identified in QSAR studies (size, aromaticity, polarizability) directly relate to the properties of these substituents. nih.gov

The effect of substituents is correlated with biological responses in several ways:

Steric Effects: The size and shape of substituents determine the compatibility of the ligand with the binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or cause steric clashes that reduce potency.

Hydrophobicity/Hydrophilicity: The lipophilicity of substituents, often quantified by LogP, affects both the binding affinity and the pharmacokinetic properties of the compound.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as a drug candidate, might bind to its target protein. This provides insights into the binding mode, affinity, and the key interactions that stabilize the complex.

Prediction of Ligand-Target Binding Modes and Affinities for "this compound" and its Derivatives

Currently, there are no specific published studies that provide molecular docking results or predicted binding affinities for "this compound" against any biological target.

For "this compound," the N-(9-Oxo-9H-fluoren-4-yl) group and the pyridinylurea moiety would be the key components dictating its binding. The fluorenone ring likely engages in hydrophobic interactions, while the pyridinyl group could be involved in hydrogen bonding within the ATP-binding site of a target kinase.

Table 1: Hypothetical Key Interactions of this compound Based on General Kinase Binding Models

| Interacting Group of this compound | Potential Interacting Residue in Kinase | Type of Interaction |

| Urea N-H | Glutamic Acid (side chain carboxylate) | Hydrogen Bond |

| Urea C=O | Aspartic Acid (backbone N-H) | Hydrogen Bond |

| 9-Oxo-9H-fluoren-4-yl | Hydrophobic Pocket Residues | Hydrophobic/van der Waals |

| Pyridinyl Ring | Hinge Region Residues | Hydrogen Bond/π-π Stacking |

Note: This table is predictive and not based on published experimental or computational data for "this compound."

Validation of Computational Predictions through Experimental Structural Data

The validation of computational models with experimental data, such as X-ray crystallography or cryo-electron microscopy, is a critical step in drug discovery. This process confirms the predicted binding mode and provides precise atomic-level details of the ligand-target interaction.

As of now, there are no publicly available experimental structural data for "this compound" in complex with any protein target. Therefore, validation of any computational predictions for this specific compound cannot be performed.

Biological Target Engagement and Mechanisms of Action for Diarylurea Derivatives

Comprehensive Kinase Inhibition Profiles

Cyclin-Dependent Kinase 4 (Cdk4) Inhibition by "Diarylurea deriv. 15"

Research into the development of novel cyclin-dependent kinase (Cdk) inhibitors has identified specific diarylurea compounds with significant potency against Cdk4, a key regulator of the cell cycle G1 to S phase transition. nih.govnih.gov A structure-based de novo design strategy led to the identification of N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea, designated as compound 15 , as a potent Cdk4 inhibitor. nih.gov

This compound demonstrated significant inhibitory activity in enzymatic assays. nih.gov Docking studies of compound 15 into a Cdk4 model revealed a binding mode consistent with the preliminary structure-activity relationship (SAR) data. nih.gov Further modifications based on this proposed binding mode led to even more potent inhibitors, validating the initial findings. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea (15) | Cdk4 | 0.10 | nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR2, PDGFRα)

Diarylurea derivatives are well-established inhibitors of receptor tyrosine kinases (RTKs), which are crucial for processes like angiogenesis and tumor cell proliferation. encyclopedia.pubrhhz.net Key targets in this family include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor α (PDGFRα). rhhz.netnih.gov The inhibition of these receptors is a primary mechanism for the anticancer effects of many diarylurea-based drugs like Sorafenib (B1663141) and Linifanib. nih.govwikipedia.orgnih.gov

A series of synthesized diarylurea derivatives were evaluated for their ability to block VEGFR2. One notable compound, 15b , was identified which effectively inhibits VEGFR2 phosphorylation. researchgate.netnih.gov In another study, a biphenylurea derivative, compound 39 , was found to be a highly potent inhibitor of VEGFR-2. rhhz.net Further kinase profiling revealed that compound 39 also potently inhibits other proangiogenic receptors, including VEGFR-1, PDGFRα, and PDGFRβ. rhhz.net This multi-targeted inhibition may lead to enhanced antitumor efficacy. rhhz.net

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Biphenylurea deriv. 39 | VEGFR-2 | 0.4 | rhhz.net |

| VEGFR-1 | 3.4 | rhhz.net | |

| PDGFRα | 4.4 | rhhz.net | |

| PDGFRβ | 3.6 | rhhz.net | |

| Diarylurea deriv. 15b | VEGFR2 | Inhibits phosphorylation | researchgate.netnih.gov |

Serine/Threonine Kinase Inhibition (e.g., Raf/MEK/ERK pathway, B-RAF, C-RAF)

The Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, and its dysregulation is a hallmark of many cancers. mdpi.com Diarylureas, most notably Sorafenib, are known to directly inhibit Raf kinases (both B-RAF and C-RAF), thereby blocking this pathway. mdpi.comnih.gov

Following this precedent, newer diarylurea derivatives have been developed and tested for their effects on this pathway. Compound 15b , in addition to its RTK inhibition, was shown to effectively block the Raf/MEK/ERK pathway. researchgate.netnih.gov It demonstrated significant antiproliferative activity against HT-29 colon cancer cells, which was stronger than the reference drug sorafenib. researchgate.net This activity was linked to its ability to interfere with the Raf/MEK/ERK signaling cascade. mdpi.com Another novel diarylurea, HPT-15 , was found to induce cell death in triple-negative breast cancer cells by modulating the MAPK signaling pathway, among other mechanisms. nih.gov Studies on other diarylureas have shown direct enzymatic inhibition of C-RAF and both wild-type and mutant B-RAF. mdpi.comresearchgate.netbohrium.com For instance, sorafenib inhibits C-RAF and B-RAF with IC₅₀ values of 6.22 nM and 38 nM, respectively. mdpi.comencyclopedia.pub

| Compound | Target/Pathway | Effect | IC₅₀ | Reference |

|---|---|---|---|---|

| Diarylurea deriv. 15b | Raf/MEK/ERK Pathway | Effectively blocks pathway | N/A | researchgate.netnih.gov |

| HPT-15 | MAPK Pathway | Modulates pathway to induce cell death | N/A | nih.gov |

| Sorafenib | C-RAF | Inhibits kinase activity | 6.22 nM | mdpi.comencyclopedia.pub |

| B-RAF | Inhibits kinase activity | 38 nM | mdpi.com |

Tropomyosin Receptor Kinase (TRK) Inhibition, Including Type II Inhibitors Addressing Acquired Resistance

Tropomyosin receptor kinases (TRKs) have emerged as important targets in cancer therapy, leading to the approval of first-generation inhibitors. nih.govdntb.gov.ua However, the clinical efficacy of these drugs can be limited by the development of acquired resistance, often through secondary mutations in the TRK kinase domain. nih.gov This has driven the search for next-generation inhibitors that can overcome these resistance mechanisms. nih.govlarvol.com

In this context, novel diarylurea derivatives have been designed as potential Type II TRK inhibitors, which can bind to the inactive conformation of the kinase and are predicted to be effective against certain resistance mutations. nih.govresearchgate.net A representative compound from one such study, 18d , demonstrated potent inhibition of wild-type TRKA (TRKAWT) as well as two common resistance mutants, G595R and G667C. nih.gov Its inhibitory activity against the G667C mutant was particularly noteworthy. nih.govmedchemexpress.eumedchemexpress.cn This compound also showed superior antiproliferative activity against cell lines expressing these resistant TRK mutants when compared to the next-generation inhibitor Repotrectinib. nih.govlarvol.com These findings highlight the potential of diarylurea-based Type II inhibitors to address the challenge of acquired resistance in TRK-driven cancers. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Type II TRK inhibitor 18d | TRKAWT | 0.82 | nih.gov |

| TRKAG595R | 1.82 | nih.gov | |

| TRKAG667C | 0.12 | nih.govmedchemexpress.eumedchemexpress.cn |

Modulation of Other Biological Receptors

Allosteric Modulation of Cannabinoid CB1 Receptor by Diarylurea Analogs

Beyond kinase inhibition, diarylurea derivatives have been identified as modulators of other important receptors, such as the Cannabinoid CB1 receptor. researchgate.netmdpi.com The CB1 receptor, a G protein-coupled receptor (GPCR), is a therapeutic target for various conditions, but direct-acting (orthosteric) antagonists have been associated with significant side effects. researchgate.netacs.org Allosteric modulators, which bind to a topographically distinct site on the receptor, offer an alternative approach to finetune receptor activity. unipi.it

The diarylurea compound PSNCBAM-1 is a known allosteric modulator of the CB1 receptor. unipi.it It acts as a negative allosteric modulator (NAM) of agonist-induced functional activity while simultaneously acting as a positive allosteric modulator (PAM) of orthosteric ligand binding. unipi.it Structure-activity relationship (SAR) studies on analogs of PSNCBAM-1 have revealed key structural requirements for this allosteric modulation. acs.org For example, research has shown that the pyridinyl ring of PSNCBAM-1 can be replaced by other aromatic rings, and the pyrrolidinyl substituent is not essential for allosteric activity. researchgate.net These studies have led to the development of new diarylurea analogs with similar or improved properties, such as compound RTICBM-74 (34) , which demonstrated improved metabolic stability while retaining the allosteric modulation profile of the parent compound. researchgate.net

Cellular Mechanisms of Action in Preclinical Models

The anticancer potential of diarylurea derivatives is underscored by their diverse mechanisms of action at the cellular level. Preclinical studies, particularly with compound 15b , have elucidated several key pathways through which these compounds exert their effects. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, modulating the expression of critical regulatory proteins, inhibiting signaling pathways, increasing cellular oxidative stress, and preventing cell migration.

Induction of Apoptosis (e.g., in HT-29 cells by compound 15b)

Compound 15b has been identified as a potent inducer of apoptosis in human colorectal adenocarcinoma HT-29 cells. researchgate.netmdpi.com Apoptosis is a natural and controlled process of programmed cell death that is essential for eliminating damaged or cancerous cells. The failure of cancer cells to undergo apoptosis is a hallmark of malignancy. Research has demonstrated that compound 15b effectively triggers this process in HT-29 cells, contributing to its anticancer activity. researchgate.net The induction of apoptosis by compound 15b is a critical component of its therapeutic potential, as it directly leads to the elimination of cancer cells. researchgate.netmdpi.com

Analysis of Cell Cycle Arrest (e.g., G0/G1 phase by compound 15b, S phase by Diarylthiourea 4)

In addition to inducing apoptosis, compound 15b has been shown to cause cell cycle arrest in HT-29 cells, specifically at the G0/G1 phase. researchgate.netmdpi.com The cell cycle is the series of events that take place in a cell leading to its division and duplication. By arresting the cycle at the G0/G1 checkpoint, compound 15b prevents the cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. researchgate.net This contrasts with other related compounds, such as Diarylthiourea 4 , which has been observed to arrest the cell cycle in the S phase in different cancer cell lines. researchgate.net Another diarylurea derivative, CTPPU , also induces G1/S cell cycle arrest in non-small cell lung cancer (NSCLC) cells. nih.govnih.gov

| Compound | Cell Line | Cell Cycle Phase Arrest |

| Compound 15b | HT-29 | G0/G1 |

| Diarylthiourea 4 | H4IIE | S |

| CTPPU | H460 & H292 (NSCLC) | G1/S |

Investigation of Influence on Apoptosis- and Cell Cycle-Related Protein Expression

The induction of apoptosis and cell cycle arrest by compound 15b is accompanied by significant changes in the expression levels of key regulatory proteins. researchgate.net Studies have shown that treatment with compound 15b modulates the expression of proteins involved in both apoptosis and cell cycle control. researchgate.net For instance, in HT-29 cells, it influences the expression of apoptosis-related proteins, tipping the balance towards cell death. researchgate.net Similarly, the expression of proteins that govern the progression through the G1 phase of the cell cycle is altered, leading to the observed arrest. researchgate.net The ability of compound 15b to affect these crucial protein expression profiles underscores its multi-faceted approach to inhibiting cancer cell growth. researchgate.net

Inhibition of Receptor Phosphorylation

A key mechanism of action for compound 15b is the inhibition of receptor phosphorylation, particularly of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net VEGFR2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting the phosphorylation of VEGFR2, compound 15b effectively blocks the downstream signaling pathways that promote angiogenesis. researchgate.net Furthermore, this compound has been shown to interfere with the Raf/MEK/ERK signaling pathway, another crucial cascade for cell proliferation and survival. researchgate.netmdpi.com Similarly, the diarylurea derivative HPT-15 has been found to inhibit the phosphorylation of mTOR proteins and Akt. nih.gov

| Compound | Target Pathway/Receptor | Effect |

| Compound 15b | VEGFR2 | Inhibition of Phosphorylation |

| Compound 15b | Raf/MEK/ERK | Pathway Interference |

| HPT-15 | mTOR, Akt | Inhibition of Phosphorylation |

Impact on Intracellular Reactive Oxygen Species (ROS) Levels

Compound 15b has been observed to increase the levels of intracellular reactive oxygen species (ROS) in HT-29 cancer cells. researchgate.netmdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage, a condition known as oxidative stress. smw.chdovepress.com This oxidative stress can trigger apoptotic pathways. smw.ch The elevation of ROS by compound 15b is a significant contributor to its pro-apoptotic and anticancer effects, creating a toxic intracellular environment for the cancer cells. researchgate.netmdpi.com

Assessment of Antimigratory Effects

Preclinical studies have also highlighted the antimigratory effects of diarylurea derivatives. For example, the novel diarylurea derivative HPT-15 has been shown to significantly inhibit the migration and invasion of triple-negative breast cancer cells. nih.gov Cell migration and invasion are fundamental processes in cancer metastasis, the spread of cancer from the primary site to other parts of the body. By inhibiting these processes, compounds like HPT-15 may have the potential to prevent or slow down the metastatic cascade. While specific data on the antimigratory effects of compound 15b in HT-29 cells is not detailed, the general class of diarylurea derivatives demonstrates promising activity in this area. nih.gov

Lead Optimization and Drug Discovery Implications for Diarylurea Derivatives

Strategies for Lead Identification and Hit-to-Lead Optimization

The journey from an initial hit compound to a viable drug candidate involves rigorous optimization strategies. For diarylurea derivatives, this process leverages both high-throughput techniques and rational design principles to identify and refine promising molecules.

High-throughput screening (HTS) and virtual screening (VS) are foundational strategies in the early stages of drug discovery for identifying novel diarylurea derivatives. upv.esopenaccessjournals.com HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. openaccessjournals.comnih.gov For instance, a SYTOX Green-MRSA membrane permeability assay was used to screen approximately 82,000 synthetic chemicals, leading to the identification of membrane-active diarylurea compounds effective against MRSA. nih.gov Similarly, screening of commercial kinase inhibitors identified the anticancer drug sorafenib (B1663141), a diarylurea derivative, as a potent agent against MRSA strains. researchgate.net

Virtual screening, a computational alternative, employs docking simulations to predict the binding of compounds to a biological target. bohrium.comnih.gov This method is instrumental in prioritizing compounds for synthesis and biological evaluation, thereby reducing costs and timelines. bohrium.comresearcher.life For example, structure-based virtual screening has been applied to derivatives of sorafenib to identify new potent anticancer agents. researcher.life In some studies, pharmacophore-based virtual screening has been used to identify novel CDK-2 inhibitors from libraries of pyrrolizine derivatives bearing urea (B33335) moieties. nih.gov

Fragment-based drug design (FBDD) and scaffold hopping are advanced strategies used to optimize lead compounds. FBDD starts by identifying small molecular fragments that bind weakly to the target protein. openaccessjournals.comwikipedia.org These fragments are then grown or combined to create a more potent lead compound. wikipedia.org This approach has been used to propose new diarylurea compounds that bind to the flavivirus NS5 AdoMet-dependent mRNA methyltransferase domain, a key component of the Dengue virus replication complex. nih.gov

Scaffold hopping aims to discover structurally novel compounds by replacing the core scaffold of a known active molecule while retaining its biological activity. mdpi.com This strategy can lead to compounds with improved properties, such as enhanced water solubility or novel intellectual property. mdpi.com A notable application of this approach involved designing a new series of diarylurea derivatives with a 5-pyridyl-4-aminopyrimidinyl motif, based on the scaffold of existing inhibitors, to achieve structural diversity and better cellular potency. mdpi.com

Advanced In Silico Approaches in Lead Optimization

Computational methods are increasingly integral to the lead optimization process, offering powerful tools to predict and refine the properties of drug candidates before their synthesis.

Free Energy Perturbation (FEP) is a computational method rooted in statistical mechanics used to calculate the difference in binding free energy between two ligands. wikipedia.orgcresset-group.com This technique can accurately predict the impact of chemical modifications on a ligand's binding affinity, guiding the design of more potent molecules. cresset-group.com FEP calculations are particularly valuable in lead optimization, where they can help prioritize which analogs to synthesize, saving considerable time and resources. cresset-group.comdrugtargetreview.com The accuracy of FEP calculations is often within 1 kcal/mol of experimental values. cresset-group.com

Monte Carlo (MC) statistical mechanics methods are another powerful computational tool. abo.fiarxiv.org In the context of drug discovery, MC simulations can be used to explore the conformational space of a ligand in the binding site of a protein, helping to understand the key interactions that determine binding affinity. nih.govpsu.edu These simulations consider the fluctuations of the system around its thermodynamic equilibrium, providing insights into the stability of the protein-ligand complex. abo.fi

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) is a crucial component of modern drug discovery. mdpi.commdpi.com In silico ADME/Tox models are used to assess the drug-like properties of compounds early in the development process, helping to avoid costly late-stage failures. mdpi.com These models can predict various parameters, including a compound's solubility, permeability, metabolic stability, and potential for toxicity. mdpi.commdpi.comkazanmedjournal.ru For diarylurea derivatives, ADME properties prediction and molecular docking simulations have been performed to support their development as potential anticancer agents and VEGFR-2 inhibitors. nih.gov

Preclinical Assessment of Optimized Lead Compounds

Following in silico design and optimization, promising diarylurea derivatives undergo rigorous preclinical assessment to evaluate their biological activity and potential as therapeutic agents. This typically involves a battery of in vitro and in vivo studies.

In vitro cytotoxicity assays are commonly used to determine the antiproliferative activity of these compounds against various cancer cell lines. mdpi.com For example, several novel series of diarylurea derivatives have been synthesized and evaluated for their cytotoxicity against cell lines such as HT-29 (colon cancer), H-460 (lung cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). mdpi.com Some of these compounds have demonstrated significant activity, with IC50 values in the micromolar to nanomolar range, sometimes exceeding the potency of established drugs like sorafenib. mdpi.commdpi.com

Optimized lead compounds that show promising in vitro activity are then advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic profiles. For instance, a derivative of sorafenib, compound SC5005, showed a significant protective effect in mice infected with MRSA. researchgate.net Similarly, other diarylurea derivatives have been tested in xenograft models of human tumors to evaluate their ability to suppress tumor growth. mdpi.com These preclinical studies are essential for selecting the most promising candidates for further development and potential clinical trials. encyclopedia.pubmdpi.com

Data Tables

Table 1: Cytotoxicity of Selected Diarylurea Derivatives against Cancer Cell Lines

| Compound | HT-29 (IC50, µM) | H-460 (IC50, µM) | A549 (IC50, µM) | MDA-MB-231 (IC50, µM) | Reference |

| 5a | 0.15 | 0.089 | 0.36 | 0.75 | mdpi.com |

| Sorafenib | >10 | 5.46 | 6.32 | 7.34 | mdpi.com |

Table 2: VEGFR-2 Inhibitory Activity of Selected Diarylurea Derivatives

| Compound | VEGFR-2 (IC50, µM) | Reference |

| 7e | 0.09 | nih.gov |

| 7g | 4.15 | nih.gov |

| 6e | 0.94 | nih.gov |

| 6g | 2.71 | nih.gov |

Evidence of Target or Pathway Engagement Studies

Diarylurea derivative 15 has been the subject of investigations that point to its engagement with multiple biological targets and pathways, primarily in the contexts of oncology and infectious diseases. As a member of the diarylurea class of compounds, its mechanism of action is often associated with the inhibition of protein kinases. encyclopedia.pub

A notable study identifies a novel diarylurea derivative, HPT-15, as a selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine protein kinase crucial in cell growth and proliferation. nih.gov Molecular docking and dynamics simulations have corroborated the stable and superior binding of HPT-15 to mTOR. nih.gov Evidence of target engagement within the cell was demonstrated by the compound's ability to inhibit the phosphorylation of key downstream proteins in the mTOR pathway, namely 4EBP1 and Akt. nih.gov Further pathway analysis through RNA sequencing revealed that HPT-15 also modulates the MAPK signaling pathway, affects cell cycle progression, and induces autophagy, ultimately leading to cell death in triple-negative breast cancer (TNBC) models. nih.gov

In line with the general mechanism for this class of compounds, Diarylurea derivative 15 is thought to function as a type II kinase inhibitor. encyclopedia.pub This mode of action involves binding to and stabilizing the inactive 'DFG-out' conformation of kinases, where the conserved Asp-Phe-Gly motif is flipped. encyclopedia.pub This allosteric binding allows for high affinity and selectivity. acs.org Based on structural similarities to approved drugs like sorafenib, it is likely that derivative 15 also targets kinases such as Raf kinases and vascular endothelial growth factor receptors (VEGFRs) by competing at the ATP-binding pocket. encyclopedia.pubvulcanchem.com

In the realm of antimicrobial research, preliminary studies suggest that the antibacterial effect of diarylureas, including derivative 15, involves the disruption of bacterial cell wall synthesis. vulcanchem.comnih.gov The proposed molecular target is undecaprenyl pyrophosphate synthase (UPPS), an enzyme essential for the biosynthesis of the bacterial cell wall. vulcanchem.com It is hypothesized that the pyridinyl group of derivative 15 may chelate divalent cations within the active site of UPPS, disrupting its function. vulcanchem.com Additionally, analogs of derivative 15 have demonstrated significant inhibition of the pro-inflammatory cytokine IL-6, suggesting engagement with inflammatory pathways. vulcanchem.com

| Target/Pathway | Evidence of Engagement | Therapeutic Area | Source |

| mTOR Pathway | Selective inhibitor; inhibits phosphorylation of downstream 4EBP1 and Akt. | Oncology | nih.gov |

| MAPK Pathway | Modulates signaling, contributing to induced cell death. | Oncology | nih.gov |

| Raf Kinases/VEGFRs | Likely inhibits via competitive binding at the ATP pocket, similar to sorafenib. | Oncology | encyclopedia.pubvulcanchem.com |

| Bacterial Cell Wall Synthesis | Interferes with synthesis; proposed target is UPPS. | Infectious Disease | vulcanchem.comnih.gov |

| IL-6 Signaling | Analogs show significant attenuation of IL-6 signaling. | Inflammation | vulcanchem.com |

Comprehensive Selectivity and Potency Profiling

The potency and selectivity profile of Diarylurea derivative 15 has been evaluated in several therapeutic contexts, revealing its potential as both an anticancer and antimicrobial agent.

As an anticancer agent, the derivative HPT-15 has been identified as a selective mTOR inhibitor. nih.gov Molecular simulations indicated that HPT-15 has superior binding stability with mTOR when compared to PKI-587, a known dual-target inhibitor. nih.gov In vitro experiments showed that HPT-15 potently inhibited the proliferation, migration, and invasion of triple-negative breast cancer (TNBC) cells. nih.gov Furthermore, in vivo studies confirmed its efficacy, demonstrating effective suppression of tumor growth without noticeable toxic side effects. nih.gov

In the antimicrobial field, Diarylurea derivative 15 has shown direct and potent activity against clinically relevant pathogens. It was found to be active against methicillin-resistant Staphylococcus aureus (MRSA) strain NRS123, exhibiting a minimum inhibitory concentration (MIC) of 10 µg/mL. nih.gov While specific MIC values for derivative 15 against a wider range of bacteria have not been published, structurally related analogs have demonstrated significant potency. vulcanchem.com These analogs show strong activity against various Gram-positive and Gram-negative bacteria, in some cases outperforming the reference antibiotic, piperacillin. vulcanchem.com

| Organism | MIC (µg/mL) of Structurally Related Analogs | Reference Compound | MIC (µg/mL) of Reference | Source |

| Shigella boydii | 31.3 | Piperacillin | 62.5 | vulcanchem.com |

| Enterococcus faecalis | 31.3 | Piperacillin | 62.5 | vulcanchem.com |

| Bacillus cereus | 31.3 | Piperacillin | 125 | vulcanchem.com |

| Klebsiella pneumoniae | 31.3 | Piperacillin | 31.3 | vulcanchem.com |

| MRSA NRS123 | 10 (for deriv. 15) | - | - | nih.gov |

Beyond direct antimicrobial action, diarylurea analogs have also shown potent activity in modulating inflammatory responses. Close analogs of derivative 15 were found to inhibit IL-6 signaling by over 80% at a concentration of 10 µM, indicating potent anti-inflammatory potential. vulcanchem.com

Advanced Analytical and Crystallographic Characterization

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are fundamental in determining the molecular architecture of newly synthesized compounds. For Diarylurea deriv. 15 (exemplified by 7·DMSO), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) have been pivotal in its structural confirmation. nih.govnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H-NMR and ¹³C-NMR spectra of this compound were recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. nih.gov The presence of signals corresponding to the aromatic protons and carbons, the urea (B33335) moiety, and the trifluoromethyl groups confirms the expected structure. nih.gov

In a study of a series of diarylurea derivatives, the formation of a cocrystal with dimethyl sulfoxide (B87167) (DMSO) was readily identified by NMR. nih.gov The ¹H-NMR spectrum of the 7·DMSO complex showed distinct signals for the diarylurea framework and the complexed DMSO molecule. nih.gov The calculated stoichiometric ratio of the diarylurea host to the DMSO guest from the ¹H-NMR was confirmed to be 1:1. nih.gov

¹H-NMR Data for this compound (as 7·DMSO complex)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.33 | s | 2H | NH (urea) |

| 8.09 | d, J = 2.0 Hz | 2H | Ar-H |

| 7.70–7.67 | m | 2H | Ar-H |

| 7.64–7.61 | m | 2H | Ar-H |

| 2.55 | s | 6H | DMSO |

Data sourced from a 400 MHz spectrum in DMSO-d₆. nih.gov

¹³C-NMR Data for this compound (as 7·DMSO complex)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.74 | C=O (urea) |

| 139.35 | Ar-C |

| 132.36 | Ar-C |

| 127.21 (q, J = 30.4 Hz) | Ar-C adjacent to CF₃ |

| 123.81 | Ar-C |

| 123.28 | Ar-C |

| 123.22 (q, J = 271.4 Hz) | CF₃ |

| 117.58 (q, J = 5.4 Hz) | Ar-C |

| 40.84 | DMSO |

Data sourced from a 100 MHz spectrum in DMSO-d₆. nih.gov

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of a diarylurea derivative provides characteristic absorption bands for the N-H and C=O groups of the urea linkage, as well as vibrations from the aromatic rings. nih.govmdpi.com For diarylurea compounds, the N-H stretching vibrations typically appear in the region of 3370–3170 cm⁻¹, while the C=O stretching peak is observed between 1680 and 1630 cm⁻¹. spectroscopyonline.com

In the analysis of diarylurea-DMSO complexes, FT-IR can be used to monitor the formation of the cocrystal. nih.gov The spectra of the complex show shifts in the characteristic bands compared to the parent diarylurea, indicating changes in the hydrogen-bonding environment upon complexation with DMSO. nih.gov For example, a study on sorafenib (B1663141), a related diarylurea, showed major differences in the FT-IR spectrum upon forming a DMSO complex, particularly around 3505, 3315, 1658, and 1026 cm⁻¹. nih.gov

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (as 7·DMSO), Liquid Chromatography-Mass Spectrometry (LCMS) was utilized to confirm its identity. nih.gov The analysis was performed using electrospray ionization in positive mode (ES⁺). nih.gov

The resulting mass spectrum showed a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the diarylurea component of the complex. nih.gov

LCMS Data for this compound (as 7·DMSO complex)

| Ion | m/z (Observed) | Formula |

|---|---|---|

| [M+H]⁺ | 417.07 | C₁₅H₈Cl₂F₆N₂O |

M refers to the diarylurea component. The analysis was performed using ES⁺ mode. nih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and insights into its crystalline packing. This is particularly important for diarylurea derivatives, which are known to form extensive hydrogen-bonded networks. nih.govnih.gov

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. nih.gov For the this compound (as 7·DMSO), colorless needle-like single crystals suitable for SC-XRD were obtained. nih.gov The analysis confirmed the formation of a cocrystal where the diarylurea molecule and DMSO are present in a 1:1 stoichiometric ratio. nih.govnih.gov

The crystal structure reveals that the host diarylurea molecules consistently bond with DMSO through intermolecular interactions. nih.gov The planarity of the two aryl rings in the diarylurea structure is considered a crucial factor in the formation of these cocrystals. nih.govacs.org Powder X-ray Diffraction (PXRD) is also a valuable tool for analyzing crystalline materials, often used to confirm the bulk purity of a crystalline form or to study polymorphism in diarylurea drugs and their solvates. nih.gov

Crystallographic Data for this compound (as 7·DMSO cocrystal)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3398(11) |

| b (Å) | 12.0308(11) |

| c (Å) | 13.9113(13) |

| α (°) | 90 |

| β (°) | 108.756(2) |

| γ (°) | 90 |

| Volume (ų) | 1955.5(3) |

| Z | 4 |

Data represents a specific diarylurea derivative cocrystal (7·DMSO). nih.gov

The formation of cocrystals and solvates can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov Diarylurea-containing drugs are known to form solvates with various solvents, including DMSO. nih.gov The structural confirmation of these multicomponent solids is essential.

The single-crystal X-ray diffraction data for the this compound (as 7·DMSO) unambiguously confirmed its status as a cocrystal. nih.gov The hydrogen-bonding parameters, bond lengths, and bond angles derived from the crystallographic data provide a detailed picture of the intermolecular interactions between the diarylurea and the DMSO molecule. nih.gov This structural information is critical for understanding the stability and properties of the crystalline form. nih.govacs.org

Validation of Predicted Binding Modes through Co-Crystal Structures (e.g., Cdk2-26a complex validating binding of 15)

The validation of a computationally predicted binding mode through X-ray crystallography provides the highest level of confidence in the inhibitor-target interaction. Although a co-crystal structure of this compound with its primary target, Cyclin-Dependent Kinase 4 (Cdk4), may not be available, its binding hypothesis has been substantiated through analogy with a closely related system.

Research into a series of diarylurea compounds identified N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea (this compound) as a potent Cdk4 inhibitor. nih.govcnjournals.com A predicted binding mode for this compound within the ATP-binding pocket of a Cdk4 homology model was proposed. nih.gov To validate this prediction, a more potent analogue, N-[(9bR)-5-oxo-2,3,5,9b-tetrahydro-1H-pyrrolo[2,1-a]isoindol-9-yl]-N'-pyridin-2-ylurea (compound 26a), was synthesized and successfully co-crystallized with the highly homologous Cyclin-Dependent Kinase 2 (Cdk2). nih.govcnjournals.com

The resulting X-ray analysis of the Cdk2-26a complex confirmed that the diarylurea scaffold binds in the kinase hinge region, a critical area for ATP binding. This experimental structure validated the key interactions predicted for this compound in the Cdk4 model, providing a solid structural foundation for the observed structure-activity relationship (SAR) and guiding further inhibitor design. nih.govresearchgate.net This cross-validation approach, using a surrogate protein-ligand complex, is a powerful and efficient strategy in structure-based drug design when the primary target is difficult to crystallize. nih.gov

Thermal Analysis for Material Properties

Thermal analysis techniques are essential for characterizing the solid-state properties of active pharmaceutical ingredients (APIs). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods used to investigate polymorphism and the presence of solvates, which can significantly impact the stability, solubility, and bioavailability of a drug. While specific thermal analysis data for this compound is not publicly available, the behavior of related diarylurea kinase inhibitors, such as Donafenib, provides representative insights into the characterization of these material properties. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govmicrobiozindia.com This technique is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions, making it an indispensable tool for identifying and characterizing polymorphs—different crystalline forms of the same compound. h-and-m-analytical.comperkinelmer.com.ar Polymorphs often exhibit distinct melting points and thermal stabilities. setaramsolutions.comtainstruments.com

In the analysis of diarylurea compounds, DSC can reveal the existence of different crystalline forms. For instance, a DSC thermogram of the non-solvated, stable form of the diarylurea kinase inhibitor Donafenib shows a single, sharp endothermic peak corresponding to its melting point. This indicates the presence of a single crystalline form under the tested conditions.

| Compound | Thermal Event | Peak Temperature (°C) |

| Donafenib (non-solvated) | Melting Endotherm | 210.39 |

This interactive table showcases representative DSC data for a related diarylurea kinase inhibitor, Donafenib. The data is sourced from a 2021 study on diarylurea derivatives. nih.gov

The presence of multiple melting peaks or crystallization exotherms followed by further melting at higher temperatures would suggest polymorphic behavior, where a less stable form melts and recrystallizes into a more stable form upon heating. perkinelmer.com.ar

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition. h-and-m-analytical.cometamu.edu It is particularly effective for detecting and quantifying the presence of volatile components, such as water (hydrates) or organic solvents (solvates), within a crystal lattice. researchgate.netnih.gov

When a diarylurea compound forms a solvate, such as a Dimethyl Sulfoxide (DMSO) complex, TGA can be used to characterize it. The TGA curve for a solvated form will show a distinct mass loss step at a temperature below the compound's decomposition point. nih.govardena.com The amount of mass lost corresponds to the solvent molecules being released from the crystal structure upon heating. nih.gov In contrast, the non-solvated (anhydrous) form will show negligible mass loss until it begins to decompose at a much higher temperature. nih.govardena.com

This is clearly illustrated by comparing the TGA data for Donafenib and its DMSO solvate. The solvate loses a significant percentage of its mass at a relatively low temperature, corresponding to the release of the DMSO solvent, while the non-solvated form remains stable in the same temperature range. nih.gov

| Compound | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Donafenib·DMSO Solvate | 30 - 150 | 13.78 | Desolvation (Loss of DMSO) |

| Donafenib (non-solvated) | 30 - 150 | 0.125 | Thermally stable, no solvate |

This interactive table presents representative TGA data for a related diarylurea kinase inhibitor, Donafenib, and its DMSO solvate. The data is derived from a 2021 study, highlighting the utility of TGA in identifying solvated forms. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.